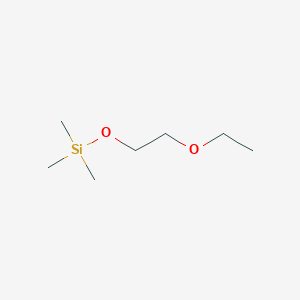

Silane, (2-ethoxyethoxy)trimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Silane, (2-ethoxyethoxy)trimethyl-, also known as A-174 or glycidoxypropyltrimethoxysilane, is a colorless and transparent liquid with a molecular weight of 236.36 g/mol. It is widely used in the field of materials science, particularly in the synthesis of organic-inorganic hybrid materials. The compound contains a reactive glycidyl group that can covalently bond to various substrates, such as glass, metals, and polymers. This unique feature makes it a versatile coupling agent and surface modifier in many industrial applications.

Wirkmechanismus

The mechanism of action of (2-ethoxyethoxy)trimethylsilane involves the reaction of its glycidyl group with the hydroxyl groups on the surface of substrates. The reaction leads to the formation of a covalent bond between the silane molecule and the substrate, which improves the adhesion and compatibility between them. The presence of the ethoxyethoxy group in the molecule enhances its hydrolytic stability and reduces its reactivity towards water.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of (2-ethoxyethoxy)trimethylsilane. However, studies have shown that it is non-toxic and biocompatible, making it suitable for use in biomedical applications. The compound has been shown to enhance the adhesion and proliferation of cells on surfaces modified with it, which can improve the performance of tissue engineering scaffolds and biosensors.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2-ethoxyethoxy)trimethylsilane in lab experiments include its high reactivity, versatility, and compatibility with various substrates. The compound can be easily synthesized and purified, making it readily available for research purposes. However, the limitations of using (2-ethoxyethoxy)trimethylsilane include its sensitivity to moisture and its potential to form unwanted byproducts during the reaction with substrates. Therefore, it is important to handle the compound with caution and control the reaction conditions carefully.

Zukünftige Richtungen

There are many future directions for the use of (2-ethoxyethoxy)trimethylsilane in scientific research. One direction is the development of new organic-inorganic hybrid materials with tailored properties, such as mechanical strength, thermal stability, and electrical conductivity. Another direction is the exploration of its potential in biomedical applications, such as drug delivery, tissue engineering, and biosensors. Furthermore, the use of (2-ethoxyethoxy)trimethylsilane in the synthesis of functionalized surfaces for environmental and energy-related applications, such as water treatment and solar cells, is also a promising direction for future research.

Synthesemethoden

The synthesis of (2-ethoxyethoxy)trimethylsilane can be achieved through several methods, including the reaction of 3-chloropropyltrimethoxysilane with ethylene oxide, the reaction of 3-chloropropyltriethoxysilane with ethylene glycol, and the reaction of glycidol with trimethylchlorosilane. Among these methods, the reaction of 3-chloropropyltrimethoxysilane with ethylene oxide is the most commonly used method due to its high yield and low cost.

Wissenschaftliche Forschungsanwendungen

The use of (2-ethoxyethoxy)trimethylsilane in scientific research has been extensive. It has been used as a coupling agent in the synthesis of various organic-inorganic hybrid materials, such as silica-based nanoparticles, nanocomposites, and coatings. The compound has also been used as a surface modifier in the preparation of functionalized surfaces for biomedical applications, such as drug delivery, tissue engineering, and biosensors. In addition, (2-ethoxyethoxy)trimethylsilane has been used as a crosslinking agent in the synthesis of polymeric materials, such as epoxy resins and polyurethanes.

Eigenschaften

CAS-Nummer |

16654-45-8 |

|---|---|

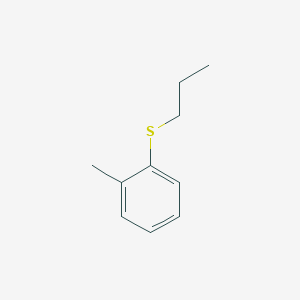

Molekularformel |

C7H18O2Si |

Molekulargewicht |

162.3 g/mol |

IUPAC-Name |

2-ethoxyethoxy(trimethyl)silane |

InChI |

InChI=1S/C7H18O2Si/c1-5-8-6-7-9-10(2,3)4/h5-7H2,1-4H3 |

InChI-Schlüssel |

QXFMGPZJCKOKTK-UHFFFAOYSA-N |

SMILES |

CCOCCO[Si](C)(C)C |

Kanonische SMILES |

CCOCCO[Si](C)(C)C |

Synonyme |

(2-Ethoxyethoxy)trimethylsilane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)

![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)